N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClF3N3OS/c1-16-5-7-17(8-6-16)22-14-30-24(32(22)21-4-2-3-18(13-21)25(27,28)29)34-15-23(33)31-20-11-9-19(26)10-12-20/h2-14H,15H2,1H3,(H,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOWHTYXVSUERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClF3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of an imidazole ring, a chlorophenyl group, and a thioacetamide moiety. Its molecular formula is , with a monoisotopic mass of approximately 505.120 Da. The presence of trifluoromethyl and p-tolyl groups suggests potential interactions with biological targets that may enhance its pharmacological properties.
Research indicates that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of critical enzymes involved in cancer cell proliferation.
Key Findings:
- Cytotoxicity : Studies have demonstrated that derivatives with similar structures can inhibit the growth of cervical cancer (SISO cell line) and bladder cancer (RT-112 cell line) with IC values ranging from 0.24 to 1.96 µM, indicating potent anticancer activity .
- Apoptosis Induction : Compounds in this class have been shown to increase the percentage of early and late apoptotic cells, suggesting that they may trigger programmed cell death pathways in cancer cells .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance:
- Substituent Variations : Alterations at the R-position on the imidazole ring have been correlated with changes in cytotoxic potency. Compounds lacking specific substituents generally exhibit reduced activity .
- Hybridization Potential : The incorporation of different pharmacophores into the imidazole framework has been explored, leading to enhanced bioactivity against various cancer types .
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structures to N-(4-chlorophenyl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant anticancer properties. For instance, derivatives of imidazole and oxadiazole have shown promising results against various cancer cell lines.
Case Study:
A study evaluated the anticancer activity of several imidazole derivatives, including those structurally related to this compound. Results indicated that certain compounds demonstrated IC50 values significantly lower than standard chemotherapeutics, suggesting enhanced potency against leukemia and breast cancer cell lines .
Antiviral Properties
Recent investigations into N-heterocycles have suggested potential antiviral applications as well. Compounds similar to this compound have shown efficacy against viral infections, particularly through mechanisms involving the inhibition of viral replication.
Case Study:
A review highlighted various N-heterocycles with antiviral activity, suggesting that modifications to the imidazole ring could enhance efficacy against specific viruses .
Pesticidal Activity
Compounds featuring chlorophenyl and trifluoromethyl groups are often investigated for their pesticidal properties. The structural characteristics of this compound suggest potential use as a pesticide or herbicide.
Data Table: Pesticidal Efficacy
Environmental Impact
The environmental persistence and toxicity of such compounds are critical factors in their development as pesticides. Studies are ongoing to assess the ecological impact and safety profiles of these compounds in agricultural settings.
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
The imidazole core’s substitution pattern significantly influences molecular properties. Below is a comparison of key analogs:
*Note: The target compound’s molecular weight is estimated based on structural similarity to .
Key Observations:
Modifications in the Acetamide Moiety
The acetamide chain’s terminal group influences pharmacokinetics and target selectivity:
Key Observations:
Physicochemical and Spectral Data
Available data for analogs suggest trends in melting points, solubility, and spectral profiles:
Key Observations:
- C=O stretches (1640–1675 cm⁻¹) and aryl proton shifts (δ 7.2–8.1) are consistent across analogs.
- Halogen substituents (Cl, F) produce distinct IR peaks and deshielded NMR signals .
Research Findings and Implications
While direct biological data for the target compound are unavailable, studies on analogs suggest:
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with imidazole ring formation via cyclization of precursors under acidic or basic conditions. Subsequent steps include thioether linkage formation using 2-chloroacetamide derivatives and coupling with substituted phenyl groups. Key reagents include triethylamine (as a catalyst) and solvents like dichloromethane or ethanol. Purification via recrystallization or chromatography is critical for achieving >95% purity . Optimization involves adjusting reaction temperatures (e.g., 60–80°C), inert atmospheres (N₂), and stoichiometric ratios to improve yield.
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is mandatory for verifying substituent positions and bond connectivity. Fourier-Transform Infrared (FT-IR) spectroscopy confirms functional groups (e.g., C=O at ~1680 cm⁻¹, S–C at ~650 cm⁻¹). Liquid Chromatography-Mass Spectrometry (LCMS) validates molecular weight (501.95 g/mol), while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%) .
Q. What are the primary biological activities reported for this compound?
Preliminary studies highlight anticancer potential through mechanisms like enzyme inhibition (e.g., COX-1/2) and apoptosis induction. Antiviral and insecticidal activities are also noted, likely due to its trifluoromethyl and chlorophenyl groups enhancing lipophilicity and target binding .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen positioning, alkyl chain length) influence biological activity?
Structure-Activity Relationship (SAR) studies reveal that:
- The 3-(trifluoromethyl)phenyl group increases metabolic stability and target affinity.
- Replacing the 4-chlorophenyl with a 3,4-dichlorophenyl group improves IC₅₀ values (e.g., 1.61 ± 1.92 µg/mL vs. >1000 µg/mL for ethyl-substituted analogs) .
- Shortening alkyl chains in the acetamide moiety reduces cytotoxicity, suggesting steric hindrance impacts receptor binding .
Q. What experimental strategies can resolve contradictions in reported activity data across similar analogs?
Discrepancies in IC₅₀ or efficacy may arise from assay conditions (e.g., cell line variability, solvent effects). To address this:
- Standardize assays using identical cell lines (e.g., HeLa for anticancer studies) and solvent controls (e.g., DMSO ≤0.1%).
- Perform molecular docking simulations to compare binding affinities with targets like COX-1/2 or kinases, identifying key interactions (e.g., hydrogen bonds with imidazole sulfur) .
- Validate findings using orthogonal methods (e.g., SPR for binding kinetics, in vivo zebrafish models for toxicity) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action?
- Enzyme inhibition assays : Test against panels of kinases or proteases to identify primary targets.
- Transcriptomic profiling : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells.
- Metabolic stability studies : Incubate with liver microsomes to assess CYP450-mediated degradation, informing pharmacokinetic optimization .
Methodological Considerations
Q. What are the best practices for handling and storing this compound to ensure stability?
Store lyophilized powder at –20°C in airtight, light-protected containers. For solutions, use anhydrous DMSO or ethanol to prevent hydrolysis of the thioacetamide group. Regularly validate stability via HPLC .
Q. How can researchers address low solubility in aqueous buffers during in vitro assays?
- Use co-solvents like cyclodextrins or PEG-400 to enhance solubility without cytotoxicity.
- Synthesize water-soluble prodrugs (e.g., phosphate esters) that hydrolyze in physiological conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
